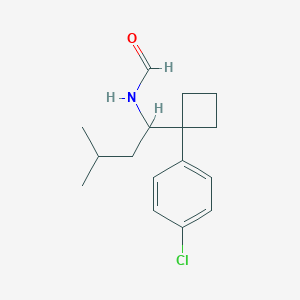

N-Formyl N,N-Didesmethyl Sibutramine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVDPOSYKKHSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517661 | |

| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-85-6 | |

| Record name | N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl N,N-didesmethyl sibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P623ZR3N4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Formyl N,N-Didesmethyl Sibutramine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for N-Formyl N,N-Didesmethyl Sibutramine, a significant metabolite of the anorectic drug sibutramine. The document details the synthetic route starting from the precursor N,N-Didesmethyl Sibutramine (DDMS), including a robust protocol for its formylation. Furthermore, this guide elucidates the underlying reaction mechanisms, provides detailed experimental procedures, and outlines the analytical characterization of the final product. The synthesis of the DDMS precursor is also described to provide a complete workflow. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and forensic analysis requiring a reliable method for obtaining this important reference compound.

Introduction: The Significance of this compound

Sibutramine, a once widely prescribed anti-obesity drug, exerts its therapeutic effects through its active metabolites, primarily N-monodesmethylsibutramine (DMS) and N,N-didesmethylsibutramine (DDMS)[1]. These metabolites are potent inhibitors of the reuptake of norepinephrine, serotonin, and dopamine in the central nervous system[2]. This compound is a further metabolic product, and its synthesis is of considerable interest for several reasons:

-

Pharmacological and Toxicological Studies: The availability of pure this compound is crucial for in-depth pharmacological and toxicological profiling to fully understand the metabolic fate and potential biological activity of sibutramine.

-

Forensic and Doping Analysis: As sibutramine and its analogues are sometimes found as undeclared ingredients in herbal weight-loss supplements, certified reference standards of its metabolites are essential for the development and validation of analytical methods used by regulatory agencies and anti-doping laboratories to detect its illicit use[3][4].

-

Drug Metabolism and Pharmacokinetics (DMPK) Research: The synthesis of this metabolite allows for its use as a standard in DMPK studies to investigate the enzymatic pathways involved in the biotransformation of sibutramine.

This guide provides a detailed, scientifically-grounded pathway for the synthesis of this compound, empowering researchers to produce this valuable compound in a laboratory setting.

Retrosynthetic Analysis and Overall Synthesis Strategy

The synthesis of this compound can be approached through a straightforward two-stage process. The first stage involves the synthesis of the immediate precursor, N,N-Didesmethyl Sibutramine (DDMS), followed by the second stage, which is the N-formylation of the primary amine functionality of DDMS.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Precursor: N,N-Didesmethyl Sibutramine (DDMS)

The synthesis of N,N-Didesmethyl Sibutramine (IUPAC name: 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine) is a multi-step process that begins with commercially available starting materials. The following protocol is adapted from established methods for the synthesis of sibutramine and its analogues[5][6][7].

Step 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile

This step involves the cyclization of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base.

Caption: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous dimethyl sulfoxide (DMSO, 20 mL) under an argon atmosphere, add a solution of 4-chlorobenzyl cyanide (10 g, 0.066 mol) in anhydrous DMSO (20 mL) dropwise over 5 minutes at 25 °C.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add a solution of 1,3-dibromopropane (27 g, 0.134 mol) in anhydrous DMSO (50 mL) dropwise over 30 minutes, maintaining the reaction temperature between 25-30 °C.

-

After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.

-

Pour the reaction mixture into ice water (500 mL) and extract with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

Extract the residue with diethyl ether (4 x 50 mL).

-

Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as an oil.

-

Purify the crude product by vacuum distillation to obtain 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Step 2: Synthesis of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one

This step involves a Grignard reaction between 1-(4-chlorophenyl)cyclobutanecarbonitrile and isobutylmagnesium bromide.

Caption: Grignard reaction to form the ketone intermediate.

Experimental Protocol:

-

Prepare isobutylmagnesium bromide by reacting isobutyl bromide (32 g, 0.23 mol) with magnesium turnings (6.36 g, 0.26 mol) in anhydrous diethyl ether.

-

To the freshly prepared Grignard reagent, add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (35.2 g, 0.18 mol) in anhydrous diethyl ether (100 mL) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, replace the diethyl ether with toluene and heat the mixture under reflux for 1 hour.

-

Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the resulting crude product by vacuum distillation to yield 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.

Step 3: Synthesis of N,N-Didesmethyl Sibutramine (DDMS)

The final step in the synthesis of the precursor is the reductive amination of the ketone intermediate.

Caption: Reductive amination to yield DDMS.

Experimental Protocol:

-

Dissolve 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one (26.4 g, 0.1 mol) and hydroxylamine hydrochloride (8.3 g, 0.12 mol) in ethanol.

-

Cool the solution to 0-5 °C and slowly add a solution of sodium borohydride (5.7 g, 0.15 mol) in ethanol, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude N,N-Didesmethyl Sibutramine. The product can be further purified by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Synthesis of this compound

The N-formylation of the primary amine, DDMS, can be efficiently achieved using formic acid as the formylating agent. This method is practical, high-yielding, and avoids the use of more hazardous reagents[1][8].

Caption: N-formylation of DDMS.

Reaction Mechanism: N-Formylation of a Primary Amine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine in DDMS acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and the elimination of a water molecule to form the N-formyl product. The use of a Dean-Stark trap is crucial to remove the water byproduct and drive the equilibrium towards the product.

Experimental Protocol: N-Formylation of DDMS

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve N,N-Didesmethyl Sibutramine (2.52 g, 10 mmol) in toluene (50 mL).

-

Add 85% aqueous formic acid (0.64 mL, 15 mmol) to the solution.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₂ClNO |

| Molecular Weight | 279.80 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Melting Point | 110-112 °C (as reported for a similar compound in a patent)[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted): The ¹H NMR spectrum is expected to show characteristic signals for the formyl proton as a singlet or a pair of singlets (due to rotational isomers) in the region of δ 8.0-8.2 ppm. The protons of the isobutyl group and the cyclobutyl ring will appear in the upfield region. The aromatic protons of the chlorophenyl group will be observed as two doublets in the aromatic region (δ 7.0-7.5 ppm).

-

¹³C NMR (predicted): The ¹³C NMR spectrum should display a signal for the formyl carbonyl carbon in the range of δ 160-165 ppm. The signals for the aromatic carbons, the quaternary carbon of the cyclobutyl ring, and the aliphatic carbons of the isobutyl and cyclobutyl moieties are also expected in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the side chain and the cyclobutyl ring, with characteristic fragments for the chlorophenylcyclobutyl moiety. The detection of precursor/product ion transitions, such as m/z 252 -> 125 for the precursor DDMS, is a common technique in the analysis of sibutramine metabolites[3].

Safety Precautions

-

All synthesis steps should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium hydride is a highly flammable and reactive substance; handle with extreme care under an inert atmosphere.

-

Grignard reagents are moisture-sensitive and flammable.

-

Formic acid is corrosive and should be handled with caution.

-

Proper waste disposal procedures should be followed for all chemical waste.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. By following the outlined procedures for the synthesis of the N,N-Didesmethyl Sibutramine precursor and its subsequent N-formylation, researchers can reliably obtain this important metabolite for use as a reference standard in pharmacological, toxicological, and forensic studies. The provided analytical data serves as a benchmark for the verification of the synthesized compound, ensuring the integrity and reproducibility of the research.

References

-

Characterization of Metabolites of Sibutramine in Primary Cultures of Rat Hepatocytes by Liquid Chromatography-Ion Trap Mass Spectrometry. PubMed.[Link]

-

Didesmethylsibutramine. Wikipedia.[Link]

- Methods of preparing didesmethylsibutramine and other sibutramine derivatives.

-

Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. PrepChem.com.[Link]

- Improved Synthesis of Sibutramine with Improved Productivity.

-

Didesmethylsibutramine | C15H22ClN | CID 134772. PubChem.[Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.[Link]

-

Screening for N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine using liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]

-

Determination of N-desmethyl- And N-bisdesmethyl Metabolites of Sibutramine in Doping Control Analysis Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.[Link]

-

Formylation of Amines. PMC.[Link]

-

Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. PMC.[Link]

-

(a) Parent ion mass spectra of sibutramine (SB), (b) product ion mass... ResearchGate.[Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.[Link]

-

Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study. PubMed.[Link]69/)

Sources

- 1. scispace.com [scispace.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792) [hmdb.ca]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]

- 8. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Formyl N,N-Didesmethyl Sibutramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl N,N-Didesmethyl Sibutramine is a chemical compound structurally related to sibutramine, a once-popular anti-obesity drug. Sibutramine was withdrawn from the market in several countries due to cardiovascular concerns. However, the clandestine adulteration of dietary supplements with sibutramine and its analogues remains a significant public health issue. This compound is one such analogue that may be encountered as an impurity, a metabolite, or a deliberately synthesized derivative. A thorough understanding of its physicochemical properties is paramount for its detection, characterization, and for understanding its potential pharmacological and toxicological profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, intended to serve as a vital resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Part 1: Chemical and Physical Properties

The fundamental identity and characteristics of a molecule are defined by its chemical and physical properties. For this compound, these properties are crucial for its synthesis, purification, and analytical identification.

Chemical Identity

-

IUPAC Name: N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide[1]

-

Synonyms: N-Formyl-desmethyl-sibutramine, N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide[1][2]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these properties are computationally predicted and await experimental verification.

| Property | Value | Source |

| Appearance | White Solid | [2][6] |

| Melting Point | 110-111 °C | [6] |

| Solubility | Soluble in Chloroform | [6] |

| XLogP3 | 4.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

Expert Insight: The high XLogP3 value suggests that this compound is a lipophilic compound. This has significant implications for its pharmacokinetic profile, including its potential for absorption, distribution, and metabolism. Its solubility in organic solvents like chloroform is consistent with this lipophilicity. The presence of a hydrogen bond donor and two acceptors indicates the potential for interactions with biological macromolecules.

Part 2: Synthesis and Characterization

Plausible Synthetic Pathway

The synthesis of this compound likely starts from N,N-Didesmethyl Sibutramine (also known as 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine). This precursor can be formylated using a suitable formylating agent, such as formic acid or a mixed anhydride of formic acid.

A Korean patent describes a process for obtaining 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine hydrochloride from N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide, indicating that the formamide is a stable intermediate in the synthesis of sibutramine analogues.[7]

Characterization Workflow

The structural confirmation and purity assessment of synthesized this compound would involve a suite of spectroscopic and chromatographic techniques.

Caption: A typical workflow for the synthesis and characterization of this compound.

Experimental Protocols:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or triple quadrupole mass spectrometer would be employed to confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify key functional groups, such as the amide C=O and N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the standard method for assessing the purity of the synthesized compound.

Part 3: Analytical Methodology

The detection and quantification of this compound, particularly in complex matrices like dietary supplements, require sensitive and specific analytical methods. The methods developed for sibutramine and its other metabolites are readily adaptable for this purpose.

Recommended Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the trace-level detection and quantification of sibutramine analogues.[8][9] It offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of sibutramine derivatives, often after a derivatization step to improve volatility and chromatographic performance.

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): While less sensitive and specific than MS-based methods, HPLC-DAD can be a useful screening tool.[10]

Sample Preparation

A critical step in the analytical workflow is the efficient extraction of the analyte from the sample matrix.

Step-by-Step Protocol for Extraction from a Solid Matrix (e.g., a dietary supplement capsule):

-

Homogenization: The solid sample is first homogenized to ensure uniformity.

-

Solvent Extraction: The homogenized sample is extracted with a suitable organic solvent, such as methanol or acetonitrile.[8]

-

Sonication/Vortexing: The extraction process is aided by sonication or vortexing to ensure complete dissolution of the analyte.

-

Centrifugation/Filtration: The extract is then centrifuged or filtered to remove any particulate matter.

-

Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

Analytical Workflow Diagram

Caption: A generalized analytical workflow for the detection of this compound.

Part 4: Stability

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. While specific stability studies on this compound are not extensively documented in the available literature, insights can be drawn from studies on sibutramine.

Sibutramine is known to degrade under certain stress conditions, with light being a significant factor in its degradation.[11] The primary degradation products of sibutramine are its N-desmethyl and N,N-didesmethyl metabolites.[12] Given the structural similarities, it is plausible that this compound would also be susceptible to hydrolytic and photolytic degradation. The formyl group could potentially be hydrolyzed to yield N,N-Didesmethyl Sibutramine.

Areas for Further Research:

-

Forced Degradation Studies: A comprehensive investigation of the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) is warranted.

-

Identification of Degradation Products: The characterization of any degradation products is crucial for understanding the compound's stability profile and for developing stability-indicating analytical methods.

Conclusion

This compound is a compound of significant interest to the scientific and regulatory communities due to its relationship with sibutramine. This guide has provided a detailed overview of its physicochemical properties, plausible synthetic routes, and analytical methodologies. A thorough understanding of these characteristics is essential for its unambiguous identification, for ensuring the safety and quality of consumer products, and for furthering research into the pharmacology and toxicology of sibutramine analogues. The continued development of robust analytical methods and further investigation into its stability and metabolic fate will be critical in addressing the ongoing challenges posed by adulterated products.

References

-

Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements - Taylor & Francis Online. Available at: [Link]

-

This compound | C16H22ClNO | CID 13083184 - PubChem. Available at: [Link]

-

Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS - SciSpace. Available at: [Link]

-

Analytical determination of Sibutramine in slimming products - Medigraphic. Available at: [Link]

-

This compound | 84467-85-6 | SynZeal. Available at: [Link]

-

Characterization, stability, and pharmacokinetics of sibutramine/β-cyclodextrin inclusion complex. Available at: [Link]

-

Determination of sibutramine adulterated in herbal slimming products using TLC densitometric method - ResearchGate. Available at: [Link]

-

This compound | 84467-85-6 | : Venkatasai Life Sciences. Available at: [Link]

-

Detection of sibutramine, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

-

N-Formyl-N-monodesmethyl sibutramine | C17H24ClNO | CID 112500542 - PubChem. Available at: [Link]

-

This compound - CAS - 84467-85-6 | Axios Research. Available at: [Link]

-

This compound - gsrs. Available at: [Link]

-

Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. Available at: [Link]

-

Stability of sibutramine, N-des methyl sibutramine, N-di des methyl... | Download Table - ResearchGate. Available at: [Link]

- KR20060019351A - Improved Synthesis of Sibutramine - Google Patents.

-

Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. Available at: [Link]

-

LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules. Available at: [Link]

-

Benzyl Sibutramine HCl - Axios Research. Available at: [Link]

-

N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem - NIH. Available at: [Link]

-

ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites - ResearchGate. Available at: [Link]

Sources

- 1. This compound | C16H22ClNO | CID 13083184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 84467-85-6 | SynZeal [synzeal.com]

- 4. This compound - CAS - 84467-85-6 | Axios Research [axios-research.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. desertcart.sc [desertcart.sc]

- 7. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. ysnamgroup.com [ysnamgroup.com]

N-Formyl N,N-Didesmethyl Sibutramine mechanism of formation in vivo

An In-Depth Technical Guide to the In Vivo Formation of N-Formyl N,N-Didesmethyl Sibutramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine, a norepinephrine and serotonin reuptake inhibitor previously used for obesity management, undergoes extensive hepatic metabolism, leading to the formation of numerous metabolites.[1] While its primary active metabolites, N-mono-desmethylsibutramine (M1) and N,N-di-desmethylsibutramine (M2), are well-characterized, the formation of secondary metabolites such as this compound represents a more complex biotransformation process. This guide provides a detailed examination of the mechanistic steps leading to this N-formylated metabolite. We will first explore the sequential N-demethylation of the parent drug to its secondary amine precursor, N,N-Didesmethyl Sibutramine (M2), and then delve into the plausible mechanisms of the subsequent N-formylation reaction. This document synthesizes current knowledge on cytochrome P450-mediated metabolism and the chemical reactivity of secondary amines with endogenous C1 sources to provide a cohesive model of this metabolic pathway.

Part 1: The Genesis of the Precursor: Cytochrome P450-Mediated N-Demethylation

The journey to this compound begins with the biotransformation of the parent compound, sibutramine. This process is predominantly a Phase I metabolic reaction characterized by sequential oxidative N-demethylation, occurring primarily in the liver.[1][2]

Step 1: Sibutramine to N-Mono-desmethylsibutramine (M1)

The initial metabolic step is the removal of one methyl group from the tertiary amine of sibutramine to form the secondary amine, N-mono-desmethylsibutramine (M1). This reaction is an oxidative dealkylation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4]

Step 2: M1 to N,N-Didesmethyl Sibutramine (M2)

The second demethylation step converts the M1 metabolite to the primary amine, N,N-didesmethylsibutramine (M2).[5][6] This M2 metabolite is the direct precursor that undergoes N-formylation. Both M1 and M2 are pharmacologically active, contributing to the overall effect of the drug.[2][5]

The Enzymatic Machinery: Key CYP450 Isoforms

Multiple CYP isoforms are implicated in the N-demethylation of sibutramine, with CYP2B6 playing a primary role.[2][5] Studies using human liver microsomes (HLMs) and recombinant CYP enzymes have elucidated the specific contributions of various isoforms.

-

CYP2B6: This is the principal catalyst for the formation of both M1 from sibutramine and M2 from M1.[5][7] Its high affinity for sibutramine suggests it is the key enzyme at therapeutic concentrations.[5] The potent inhibition of CYP2B6 by sibutramine itself further underscores this critical interaction.[8]

-

CYP3A4 & CYP3A5: These isoforms are also involved in the formation of M1 from sibutramine, particularly at higher substrate concentrations, but their contribution is considered minor in a clinical context.[6][7]

-

CYP2C19: This enzyme contributes to the metabolism of sibutramine to M1 and M2 and also shows some stereoselectivity in its action.[6]

The metabolic process exhibits enantioselectivity, with the S-enantiomer of sibutramine being metabolized more rapidly than the R-enantiomer by certain CYP isoforms.[6][9]

Data Summary: CYP450 Isoform Contribution to Sibutramine N-Demethylation

| CYP Isoform | Metabolic Step Catalyzed | Relative Contribution | Key Findings |

| CYP2B6 | Sibutramine → M1; M1 → M2 | Primary | Exhibits the highest catalytic activity and affinity.[5][7] |

| CYP3A4 | Sibutramine → M1 | Minor/High Concentration | Contributes to M1 formation, but less significantly than CYP2B6.[6][7] |

| CYP3A5 | Sibutramine → M1 | Minor/High Concentration | Shows catalytic preference for the S-enantiomer of sibutramine.[6] |

| CYP2C19 | Sibutramine → M1; M1 → M2 | Minor | Involved in all metabolic reactions of sibutramine.[6] |

Metabolic Pathway Overview

The initial N-demethylation cascade is a critical prerequisite for the formation of the N-formyl metabolite.

Caption: Metabolic pathway of sibutramine to this compound (N-Formyl M2).

Part 2: The Core Mechanism: N-Formylation of N,N-Didesmethyl Sibutramine

Once the precursor N,N-Didesmethyl Sibutramine (M2), a primary amine, is formed, it can undergo N-formylation. The precise in vivo mechanism for this specific metabolite has not been fully elucidated in dedicated studies. However, based on established biochemical principles and studies of other amine-containing drugs, we can propose highly plausible pathways.[10][11] The formation of a formamide from a primary or secondary amine requires a formylating agent.

Proposed Mechanism: Reaction with Endogenous C1 Sources

The most probable mechanism involves the non-enzymatic or enzyme-catalyzed reaction of the M2 metabolite with endogenous single-carbon (C1) donors.

-

Formic Acid as a Formyl Donor: Formic acid is a known endogenous metabolite and can also arise from excipients in drug formulations.[11] The N-formylation can proceed via a direct nucleophilic attack of the primary amine of M2 on the carbonyl carbon of formic acid. This reaction, which may be acid-catalyzed, results in the formation of the N-formyl amide bond with the elimination of a water molecule.[12] This is a well-documented pathway for the formation of N-formyl impurities in pharmaceuticals.[11]

-

Formaldehyde and Oxidative N-Formylation: Another potential C1 source is formaldehyde. Methanol, an endogenous substance, can be oxidized to formaldehyde.[13] The reaction would likely proceed in two steps:

-

First, the primary amine of M2 reacts with formaldehyde to form a hemiaminal intermediate.

-

Second, this hemiaminal intermediate is oxidized to the final N-formyl product.[13] This pathway has been demonstrated for the N-formylation of various secondary amines catalyzed by bimetallic nanoparticles in vitro, suggesting a similar oxidative process could occur enzymatically in vivo.[13]

-

Caption: Proposed mechanism for the N-formylation of M2 by formic acid.

While a specific "formyltransferase" enzyme has not been identified for this reaction, the involvement of CYPs or other oxidoreductases in the oxidative pathway from a formaldehyde adduct cannot be ruled out.

Part 3: Experimental Protocols for Studying Sibutramine Metabolism

The identification and quantification of sibutramine metabolites rely on robust in vitro and in vivo experimental models coupled with sensitive analytical techniques.

In Vitro Analysis: Human Liver Microsomes (HLM) Assay

This is the standard approach to study Phase I metabolism and identify the CYP enzymes involved.

Objective: To determine the rate of formation of M1 and M2 from sibutramine and identify the responsible CYP isoforms.

Methodology:

-

Preparation: Obtain pooled Human Liver Microsomes (HLMs) and recombinant human CYP enzymes (e.g., rCYP2B6, rCYP3A4).

-

Incubation Mixture: Prepare an incubation mixture in a microcentrifuge tube containing:

-

Phosphate buffer (pH 7.4)

-

HLMs (e.g., 0.25 mg/mL protein concentration)[8]

-

Sibutramine (substrate) at various concentrations to determine kinetics.

-

-

Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify sibutramine, M1, and M2.[8]

-

Inhibition Studies (Optional): To confirm the role of specific CYPs, co-incubate with known chemical inhibitors (e.g., ticlopidine for CYP2B6) and observe the reduction in metabolite formation.[5]

Analytical Workflow: LC-MS/MS for Metabolite Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing sibutramine and its metabolites in biological matrices due to its high sensitivity and specificity.[14][15][16]

Caption: Workflow for metabolite analysis using LC-MS/MS in MRM mode.

Key LC-MS/MS Parameters:

-

Chromatography: A reverse-phase column (e.g., C18) is typically used for separation.[16]

-

Ionization: Positive-mode Electrospray Ionization (ESI+) is effective for these amine-containing compounds.[15]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular weight of the analyte) and monitoring for a specific product ion generated after fragmentation, ensuring high specificity.[15][16] For example, the transition for M2 is m/z 252.00 → 125.00.[16]

Conclusion

The in vivo formation of this compound is a multi-step process initiated by the well-documented N-demethylation of sibutramine, primarily catalyzed by CYP2B6, to its precursor, N,N-didesmethylsibutramine (M2). The subsequent N-formylation of this primary amine likely proceeds through a reaction with endogenous C1 sources, such as formic acid or an oxidized formaldehyde adduct. While the direct enzymatic catalyst for this final step remains to be definitively identified, the proposed chemical mechanisms are consistent with known pathways of drug metabolism and degradation. Further investigation using isotopic labeling studies could provide conclusive evidence for the origin of the formyl group and the precise mechanism of this biotransformation. Understanding these secondary metabolic pathways is crucial for a comprehensive assessment of a drug's metabolic profile, potential for drug-drug interactions, and overall safety.

References

-

Bae, S. K., et al. (2008). Cytochrome P450 2B6 catalyzes the formation of pharmacologically active sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) metabolites in human liver microsomes. Drug Metabolism and Disposition, 36(8), 1679-88. [Link]

-

Thevis, M., et al. (2006). Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. Journal of Mass Spectrometry, 41(8), 1062-71. [Link]

-

Bae, J. W., et al. (2015). Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms. Xenobiotica, 45(4), 293-301. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Sibutramine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]

-

Li, J., et al. (2025). Determination of sibutramine and metabolites M1 and M2 in human blood and tissue samples by LC-MS/MS and its application in a poisoning case. Forensic Toxicology. [Link]

-

Lee, H. W., et al. (2003). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 785(2), 197-203. [Link]

-

Kumar, A., et al. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

-

Hoaglund-Hyzer, C. S., et al. (2017). Mechanistic Studies of the N-formylation of Edivoxetine, a Secondary Amine-Containing Drug, in a Solid Oral Dosage Form. Journal of Pharmaceutical Sciences, 106(5), 1349-1358. [Link]

-

ResearchGate. (2003). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

Kim, J. Y., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]

-

Bae, S. K., et al. (2008). Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites in Human Liver Microsomes. Drug Metabolism and Disposition. [Link]

-

Pan, W., et al. (2014). Potent inhibition of cytochrome P450 2B6 by sibutramine in human liver microsomes. Food and Chemical Toxicology, 64, 212-215. [Link]

-

Thevis, M., et al. (2006). Determination of N-Desmethyl- and N-Bisdesmethyl Metabolites of Sibutramine in Doping Control Analysis Using Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

-

Lu, Y., & Lu, C. (2014). Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks. Journal of Scientific & Technical Research. [Link]

-

Kalgutkar, A. S., et al. (2014). N-Methylation and N-Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. ResearchGate. [Link]

-

Dick, G. R., & Woerpel, K. A. (2013). Formylation of Amines. ACS Catalysis. [Link]

-

Preissner, S., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 11(7), 1983. [Link]

-

Marrone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines, 11(5), 1438. [Link]

Sources

- 1. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]

- 5. Cytochrome P450 2B6 catalyzes the formation of pharmacologically active sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) metabolites in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Potent inhibition of cytochrome P450 2B6 by sibutramine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Mechanistic Studies of the N-formylation of Edivoxetine, a Secondary Amine-Containing Drug, in a Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Degradation Profile of N-Formyl N,N-Didesmethyl Sibutramine

Introduction: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life.[1] Understanding the thermal degradation profile of a drug substance is not merely a regulatory checkbox but a fundamental scientific endeavor that informs formulation strategies, storage conditions, and manufacturing processes.[1] This guide provides a comprehensive technical overview of the anticipated thermal degradation profile of N-Formyl N,N-Didesmethyl Sibutramine, a key derivative of sibutramine.

This compound, with the molecular formula C₁₆H₂₂ClNO and a molecular weight of 279.81 g/mol , is a compound of interest in pharmaceutical research.[2][3] Its structural integrity under thermal stress is a critical parameter for its development as a potential therapeutic agent. This document will delve into the theoretical underpinnings of its thermal decomposition, outline robust experimental protocols for its characterization, and present a hypothesized degradation pathway based on established chemical principles and data from related compounds.

I. Theoretical Framework: Anticipating Thermal Lability

The chemical structure of this compound suggests potential sites of thermal lability. The formyl group, the tertiary amine, and the overall carbon skeleton are all susceptible to degradation at elevated temperatures. Based on forced degradation studies of the parent compound, sibutramine, it is anticipated that this compound may also be susceptible to degradation under thermal stress.[4][5]

The primary objectives of investigating its thermal degradation profile are:

-

To determine the onset temperature of decomposition.

-

To identify the number of degradation steps and the corresponding mass losses.

-

To characterize the thermal events (endothermic or exothermic) associated with decomposition.

-

To propose a plausible degradation pathway and identify the resulting degradation products.

To achieve these objectives, a combination of thermoanalytical and spectrometric techniques is indispensable.

II. Experimental Protocols for Elucidating the Thermal Degradation Profile

A multi-faceted experimental approach is required to comprehensively characterize the thermal degradation of this compound. This involves subjecting the compound to controlled thermal stress and analyzing the resulting changes.

A. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition pattern of a material by measuring the change in mass as a function of temperature.[6][7][8]

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of degradation and the percentage of mass lost at each step.

B. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[9][10][11]

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram will reveal endothermic or exothermic peaks corresponding to thermal events.

C. Hyphenated Techniques: TGA-MS/FTIR

To identify the volatile degradation products evolved during thermal decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).

Experimental Workflow for TGA-MS/FTIR:

Caption: Workflow for TGA coupled with MS and FTIR.

D. Forced Degradation Studies and LC-MS Analysis

In accordance with ICH guidelines, forced degradation studies under thermal stress should be performed to generate degradation products for identification.[12][13][14]

Experimental Protocol for Forced Thermal Degradation:

-

Solid State: Expose a known quantity of solid this compound to elevated temperatures (e.g., 80°C, 105°C) in a calibrated oven for a defined period.[5]

-

Solution State: Prepare a solution of this compound in a suitable solvent and heat it at a specific temperature (e.g., 60°C, 80°C) for a set duration.

-

Sample Analysis:

III. Anticipated Thermal Degradation Profile and Pathway

Based on the chemical structure and knowledge of related compounds, a hypothetical thermal degradation profile for this compound can be proposed.

A. TGA and DSC Data Summary

The following table summarizes the expected key thermal events for this compound. Note: These are hypothetical values and must be confirmed by experimental data.

| Parameter | Expected Value/Observation | Significance |

| TGA Onset of Decomposition | ~ 200 - 250 °C | Indicates the initial temperature of significant mass loss. |

| TGA Mass Loss Step 1 | ~ 15-25% | Potentially corresponds to the loss of the formyl group (CHO) and subsequent fragmentation. |

| TGA Mass Loss Step 2 | Further mass loss at higher temperatures | Corresponds to the breakdown of the cyclobutyl and isobutyl moieties. |

| DSC Melting Point (if crystalline) | To be determined | An endothermic peak preceding decomposition. |

| DSC Decomposition Event | Exothermic or Endothermic | Indicates the nature of the energy change during decomposition. |

B. Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a multi-step pathway involving the cleavage of its less stable bonds.

Caption: Proposed thermal degradation pathway.

Pillar 1: Expertise & Experience - Causality Behind Experimental Choices

The selection of a 10 °C/min heating rate in both TGA and DSC is a standard practice that provides a good balance between resolution and experimental time. An inert nitrogen atmosphere is crucial to isolate the thermal degradation from any oxidative processes, thus providing a clearer picture of the intrinsic thermal stability. The temperature range up to 600 °C is chosen to ensure that the complete decomposition of the organic molecule is observed.

Pillar 2: Trustworthiness - A Self-Validating System

The combination of TGA and DSC provides a self-validating system. The onset of mass loss in the TGA curve should correlate with a significant thermal event (endothermic or exothermic peak) in the DSC thermogram. Furthermore, the identification of evolved gases by TGA-MS/FTIR should correspond to the mass fragments lost in the TGA curve, providing a robust confirmation of the degradation steps. The use of a validated, stability-indicating LC-MS method ensures that the degradation products generated under forced thermal stress are accurately separated and identified.

Pillar 3: Authoritative Grounding & Comprehensive References

The methodologies and principles outlined in this guide are grounded in established analytical techniques for pharmaceutical analysis and are in alignment with the principles set forth by the International Council for Harmonisation (ICH) for stability testing of new drug substances.[12][13][17][18][19]

IV. Conclusion

The thermal degradation profile of this compound is a critical dataset for its progression through the drug development pipeline. The experimental protocols detailed herein, utilizing TGA, DSC, and hyphenated mass spectrometry techniques, provide a robust framework for its comprehensive characterization. The anticipated degradation pathway suggests an initial loss of the formyl group followed by further fragmentation of the molecule. The insights gained from these studies will be instrumental in defining appropriate manufacturing processes, establishing stable formulations, and ensuring the quality and safety of any potential drug product containing this API.

References

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Rajasekaran, A., et al. (2014). Stress degradation studies on Sibutramine HCl and development of a validated stability-Indicating HPLC assay for bulk drug and Pharmaceutical dosage form. American Journal of Pharmacy & Health Research.

- MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.

- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)

- ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Veeprho. (2020, August 11).

- News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.

- Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.

- NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Slideshare. (n.d.). Ich guideline for stability testing.

- NIH. (n.d.).

- gsrs. (n.d.). This compound.

- European Medicines Agency (EMA). (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (2025, August 7).

- Lakshmana Rao, A., et al. (2011). a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and. IJRPC.

- ResearchGate. (2025, August 7).

- YouTube. (2022, July 5). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector.

- SynZeal. (n.d.). This compound.

- PubMed. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.

- ResearchGate. (n.d.).

- NIH. (n.d.).

- Axios Research. (n.d.). This compound.

- SciSpace. (n.d.). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS.

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss.

- PubChem. (n.d.). N-Formyl-N-monodesmethyl sibutramine.

- MedCrave online. (2016, December 14).

- Medigraphic. (n.d.). Analytical determination of Sibutramine in slimming products.

- ResearchGate. (2025, August 7).

- ResearchGate. (2025, August 6).

- PubMed. (n.d.).

- PubMed. (n.d.). Thermogenic effects of sibutramine and its metabolites.

- PubMed. (n.d.).

- MDPI. (n.d.). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films.

- ResearchGate. (2023, August 15). (PDF) Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound - CAS - 84467-85-6 | Axios Research [axios-research.com]

- 4. ajphr.com [ajphr.com]

- 5. ijrpc.com [ijrpc.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. veeprho.com [veeprho.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. veeprho.com [veeprho.com]

- 10. news-medical.net [news-medical.net]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. snscourseware.org [snscourseware.org]

- 14. medcraveonline.com [medcraveonline.com]

- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Ich guideline for stability testing | PPTX [slideshare.net]

- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Forced Degradation of Sibutramine and the Formation of N-Formyl N,N-Didesmethyl Sibutramine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting forced degradation studies of sibutramine, with a specific focus on elucidating the formation pathway of the N-Formyl N,N-Didesmethyl Sibutramine degradant. This document is designed to offer not just procedural steps, but the scientific rationale underpinning the experimental design, ensuring a robust and scientifically sound approach to stability testing.

Executive Summary

Sibutramine, a previously marketed anti-obesity drug, undergoes complex degradation under various stress conditions. Understanding its degradation profile is crucial for impurity analysis, stability-indicating method development, and ensuring the safety and quality of any related pharmaceutical preparations. This guide details a systematic approach to force the degradation of sibutramine, proposing a scientifically grounded pathway for the formation of a key degradation product, this compound. The methodologies are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Chemistry of Sibutramine and the Imperative for Forced Degradation

Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was used to manage obesity.[4] Chemically, it is a tertiary amine, which makes it susceptible to oxidative degradation pathways.[5] Sibutramine is metabolized in the body by cytochrome P450 enzymes, primarily CYP3A4, to form active N-desmethyl (M1) and N,N-didesmethyl (M2) metabolites.[5][6] These metabolic pathways, involving N-dealkylation, provide critical clues for predicting its chemical degradation.[7][8]

Forced degradation studies are a regulatory requirement and a scientific necessity in drug development.[9][10] They involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[9] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and identifying potentially toxic impurities.[1][2][3][9]

Proposed Degradation Pathway: From Sibutramine to this compound

Based on the chemical structure of sibutramine and established reactivity of amines, we propose a two-step primary degradation pathway under oxidative and/or photolytic stress conditions leading to the formation of this compound.

Step 1: Oxidative N-Dealkylation

The initial degradation step involves the sequential removal of the two methyl groups from the tertiary amine of sibutramine. This process, known as oxidative N-dealkylation, is a common metabolic and chemical degradation route for tertiary amines.[7][8][11] This leads to the formation of the secondary amine intermediate, N,N-Didesmethyl Sibutramine (also known as M2 or DDSB).

Step 2: Oxidative N-Formylation

The secondary amine, N,N-Didesmethyl Sibutramine, is then susceptible to further oxidation. Under specific oxidative or photolytic conditions, particularly in the presence of oxygen, the secondary amine can be converted to an N-formyl derivative.[1][5][12] This transformation is a plausible route for the formation of the target degradant, this compound. The presence of formic acid, a potential degradation product of common pharmaceutical excipients, can also contribute to N-formylation.[13][14]

Caption: Proposed two-step degradation pathway of Sibutramine.

Experimental Design and Protocols

To investigate the proposed degradation pathway and generate this compound, a series of forced degradation experiments should be conducted as outlined below. The goal is to achieve a target degradation of 5-20% to ensure the formation of detectable degradation products without complete destruction of the parent drug.[1]

Materials and Equipment

-

Sibutramine Hydrochloride reference standard

-

High-purity solvents (Methanol, Acetonitrile, Water)

-

Acids (Hydrochloric acid, Sulfuric acid)

-

Bases (Sodium hydroxide)

-

Oxidizing agents (Hydrogen peroxide, 30%)

-

Buffers (Phosphate, Acetate)

-

HPLC or UPLC system with a PDA or DAD detector and a mass spectrometer (LC-MS/MS)[15][16][17][18]

-

Photostability chamber with controlled UV and visible light exposure[2]

-

Temperature-controlled oven

-

pH meter

Experimental Workflow

Caption: General workflow for forced degradation studies.

Detailed Stress Condition Protocols

4.3.1 Acid and Base Hydrolysis

-

Rationale: To evaluate the stability of sibutramine to hydrolysis at different pH values.

-

Protocol:

-

Prepare solutions of sibutramine (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at 60°C for up to 48 hours.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

-

Neutralize the aliquots (the acidic with NaOH, the basic with HCl) and dilute with mobile phase to a suitable concentration for analysis.

-

Analyze immediately by LC-MS/MS.

-

4.3.2 Oxidative Degradation

-

Rationale: To induce oxidative degradation, which is the most probable pathway for the formation of this compound. A combination of hydrogen peroxide and formic acid can generate performic acid in situ, a potent oxidizing agent.[14][19]

-

Protocol:

-

Prepare a solution of sibutramine (e.g., 1 mg/mL) in a mixture of methanol and water.

-

Add 3% hydrogen peroxide. For a more targeted approach to formylation, a separate experiment using a mixture of formic acid and hydrogen peroxide can be conducted.[14][19]

-

Incubate the solution at room temperature and at 60°C, protected from light, for up to 48 hours.

-

Withdraw aliquots at specified time points.

-

Dilute with mobile phase and analyze by LC-MS/MS.

-

4.3.3 Thermal Degradation

-

Rationale: To assess the stability of solid-state sibutramine at elevated temperatures.

-

Protocol:

-

Place a thin layer of solid sibutramine powder in a petri dish.

-

Expose to dry heat in an oven at 105°C for 48 hours.[20]

-

At the end of the exposure, dissolve a known amount of the stressed powder in a suitable solvent.

-

Dilute to the target concentration and analyze by LC-MS/MS.

-

4.3.4 Photolytic Degradation

-

Rationale: To evaluate the photosensitivity of sibutramine. Photochemical oxidation in the presence of air can lead to N-formylation of amines.[5][12]

-

Protocol:

-

Prepare a solution of sibutramine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

-

Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[2]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

After exposure, dilute the samples and analyze by LC-MS/MS.

-

Data Analysis and Interpretation

The primary analytical technique for separating and identifying the degradation products is LC-MS/MS.

Analytical Method

A reversed-phase HPLC method with a C18 column is typically suitable for the separation of sibutramine and its degradation products.[15][21][22] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate with formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[15][18]

-

Detection: A PDA/DAD detector can be used for initial screening and quantification, while a mass spectrometer is essential for the identification and structural elucidation of the degradation products.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) in positive ionization mode can be used for the sensitive and specific detection of sibutramine, N,N-didesmethyl sibutramine, and the target this compound.[16][18]

Hypothetical Results

The following table summarizes the expected outcomes from the forced degradation studies based on the proposed pathway.

| Stress Condition | Expected Degradation of Sibutramine | Plausible Formation of N,N-Didesmethyl Sibutramine (DDSB) | Plausible Formation of this compound |

| 0.1 N HCl, 60°C | Moderate | Low | Very Low |

| 0.1 N NaOH, 60°C | Moderate | Low | Very Low |

| 3% H₂O₂, 60°C | Significant | High | Moderate |

| H₂O₂/HCOOH, RT | High | High | High |

| Dry Heat, 105°C | Low to Moderate | Low | Negligible |

| Photolytic (ICH Q1B) | Significant | High | Significant |

Conclusion

This technical guide provides a robust framework for conducting forced degradation studies on sibutramine with the specific objective of generating and identifying this compound. By understanding the underlying chemical principles and following systematic experimental protocols, researchers can effectively characterize the degradation profile of sibutramine, develop validated stability-indicating methods, and ensure the quality and safety of pharmaceutical products. The proposed pathway of oxidative N-dealkylation followed by N-formylation serves as a scientifically sound basis for these investigations.

References

-

Ghosh, T., Das, A., & König, B. (2017). Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air. Organic & Biomolecular Chemistry, 15(12), 2536-2540. Available from: [Link]

-

Rajasekaran, A. et al. (n.d.). Stress degradation studies on Sibutramine HCl and development of a validated stability-Indicating HPLC assay for bulk drug and P. American Journal of Pharmacy & Health Research. Available from: [Link]

-

(2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Chromatography Forum. Available from: [Link]

-

Ghosh, T., Das, A., & König, B. (2017). Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air. Semantic Scholar. Available from: [Link]

-

(2016, December 14). Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Sakaguchi, T., et al. (2023). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. Available from: [Link]

-

Sakaguchi, T., et al. (2023). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. Available from: [Link]

-

(2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace. Available from: [Link]

-

(n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]

-

(2020, June 5). Sibutramine. LiverTox - NCBI Bookshelf. Available from: [Link]

-

Abolfathi, Z., et al. (n.d.). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available from: [Link]

-

(n.d.). LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules. ResearchGate. Available from: [Link]

-

(n.d.). N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. ResearchGate. Available from: [Link]

-

Rao, A. L., et al. (n.d.). a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and. IJRPC. Available from: [Link]

-

Shah, I., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(5), 336-346. Available from: [Link]

-

Nemes, P., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Molecules, 28(2), 738. Available from: [Link]

-

(n.d.). Oxidation at Carbons in Heteroatom Systems. SlidePlayer. Available from: [Link]

-

(n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available from: [Link]

-

Dapurkar, S. E., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9391-9396. Available from: [Link]

-

(n.d.). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]

-

Al-Hadiya, B. H. (2016). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 21(5), 633. Available from: [Link]

-

Dapurkar, S. E., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Publications. Available from: [Link]

-

(n.d.). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. Journal of Food and Drug Analysis. Available from: [Link]

-

Petzer, A., et al. (2020). N-Dealkylation of Amines. Molecules, 25(12), 2919. Available from: [Link]

-

Kim, J., et al. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 10(12), 1438. Available from: [Link]

-

Dunstan, W. R., & Goulding, E. (1899). XCVII.—The action of hydrogen peroxide on secondary and tertiary aliphatic amines. Formation of alkylated hydroxylamines and o. SciSpace. Available from: [Link]

-

(2016, December 14). Forced degradation studies. MedCrave online. Available from: [Link]

-

(n.d.). Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS / MS. Semantic Scholar. Available from: [Link]

-

(2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace. Available from: [Link]

Sources

- 1. An organophotocatalytic late-stage N–CH3 oxidation of trialkylamines to N-formamides with O2 in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. New metabolites of the drug 5-aminosalicylic acid. II. N-formyl-5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The Mechanism of Formation of N-Formylkynurenine by Heme Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visible-light promoted photocatalyst-free aerobic α-oxidation of tertiary amines to amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 11. courses.minia.edu.eg [courses.minia.edu.eg]

- 12. Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scilit.com [scilit.com]

- 16. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. Photoelectrochemical Oxidation of Amines to Imines and Production of Hydrogen through Mo-Doped BiVO4 Photoanode - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability Testing of N-Formyl N,N-Didesmethyl Sibutramine Under Different pH Conditions

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of N-Formyl N,N-Didesmethyl Sibutramine across a range of pH conditions. As a significant metabolite and potential impurity in sibutramine-related compounds, understanding its degradation profile is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for conducting a robust stability assessment in line with regulatory expectations. We delve into the causality behind experimental choices, from buffer selection to analytical methodology, to provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

This compound is a derivative of sibutramine, a previously marketed anti-obesity drug. Sibutramine itself undergoes extensive first-pass metabolism, yielding active primary and secondary amine metabolites (didesmethylsibutramine, M2, and desmethylsibutramine, M1)[1][2]. The N-formyl derivative represents a potential metabolic byproduct or a synthetic impurity. The stability of such compounds is a cornerstone of pharmaceutical development, directly impacting product shelf-life, formulation design, and patient safety[3][4][5].

Forced degradation studies, including exposure to a range of pH values, are a regulatory requirement and a scientific necessity[3][5]. These studies are designed to accelerate the degradation of a drug substance to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods[3][4][6]. The N-formyl group, an amide, is susceptible to both acid and base-catalyzed hydrolysis, making a pH-stability profile a critical component of its chemical characterization[7][8][9][10][11]. This guide provides the technical framework to elucidate the intrinsic stability of this compound.

Foundational Principles: Causality in Experimental Design